molecular formula C16H23ClN4O2S B2699032 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)-1,4-diazepane hydrochloride CAS No. 1396748-20-1

1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)-1,4-diazepane hydrochloride

Cat. No.: B2699032
CAS No.: 1396748-20-1
M. Wt: 370.9
InChI Key: DGDYAUMKMJSPKO-UHFFFAOYSA-N
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Description

1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)-1,4-diazepane hydrochloride is a synthetic organic compound that belongs to the class of diazepanes. This compound is characterized by the presence of a pyrazole ring, a phenylsulfonyl group, and a diazepane ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)-1,4-diazepane hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an α,β-unsaturated carbonyl compound under acidic conditions.

    Attachment of the ethyl group: The pyrazole ring is then alkylated with an ethyl halide in the presence of a base.

    Formation of the diazepane ring: This involves the cyclization of an appropriate diamine with a dihalide under basic conditions.

    Introduction of the phenylsulfonyl group: The diazepane ring is sulfonylated using phenylsulfonyl chloride in the presence of a base.

    Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)-1,4-diazepane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole or diazepane rings.

    Reduction: Reduced forms of the pyrazole or diazepane rings.

    Substitution: Substituted derivatives at the sulfonyl group.

Scientific Research Applications

1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)-1,4-diazepane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)-1,4-diazepane
  • 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)-1,4-diazepane sulfate

Uniqueness

1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)-1,4-diazepane hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Biological Activity

1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)-1,4-diazepane hydrochloride is a synthetic compound that belongs to the diazepane class, characterized by a seven-membered heterocyclic structure containing two nitrogen atoms. This compound integrates a pyrazole moiety and a phenylsulfonyl group, which significantly enhance its biological activity and solubility properties. The hydrochloride salt form improves its stability and bioavailability, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H23ClN4O2SC_{16}H_{23}ClN_{4}O_{2}S with a molecular weight of 370.9 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular Formula C16H23ClN4O2SC_{16}H_{23}ClN_{4}O_{2}S
Molecular Weight 370.9 g/mol
CAS Number 1396748-20-1

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of lysyl oxidase (LOX) , an enzyme crucial for collagen cross-linking. The inhibition of LOX is particularly relevant in the context of cancer treatment, as it plays a role in tumor progression and metastasis . Additionally, compounds with similar structures have demonstrated potential anti-inflammatory and analgesic properties.

Inhibition of Lysyl Oxidase

The compound's interaction with lysyl oxidase has been studied using various techniques to determine its binding affinity and inhibition kinetics. The ability to inhibit LOX may provide therapeutic avenues for treating metastatic cancers by disrupting the extracellular matrix remodeling necessary for tumor growth and spread .

Anti-inflammatory and Analgesic Effects

Similar diazepane derivatives have shown promise in anti-inflammatory pathways. Research suggests that compounds with structural similarities may exhibit analgesic effects, potentially through modulation of pain pathways or inflammatory mediators .

Comparative Analysis with Related Compounds

A comparative analysis of structurally related compounds highlights the unique biological activity profile of this compound:

Compound NameStructure FeaturesBiological Activity
1-Methyl-1,4-diazepaneMethyl substitution on diazepaneAnxiolytic effects
6-Methoxy-2-(methylthio)pyrimidin-4-yl)-1,4-diazepaneMethoxy and thioether groupsAntimicrobial properties
4-Methylpyrimidin-2-yl)-1,4-diazepaneMethyl substitution on pyrimidineAntidepressant activity

The distinct combination of a pyrazole ring with a phenylsulfonamide functional group in this compound may enhance selectivity towards lysyl oxidase compared to other diazepanes .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. For instance, research has documented its synthesis via multi-step processes involving specific reagents that facilitate the formation of the desired heterocyclic system . Furthermore, animal models have been employed to assess its pharmacological effects, revealing potential anxiolytic-like activities mediated through interactions with serotonergic systems and GABAA receptors .

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(2-pyrazol-1-ylethyl)-1,4-diazepane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S.ClH/c21-23(22,16-6-2-1-3-7-16)20-11-5-9-18(13-15-20)12-14-19-10-4-8-17-19;/h1-4,6-8,10H,5,9,11-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDYAUMKMJSPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC=C2)CCN3C=CC=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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